![molecular formula C17H22N2O5S2 B2582645 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097861-75-9](/img/structure/B2582645.png)
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a piperidine ring, a carboxamide group, and a methanesulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan and thiophene rings could potentially be introduced via a Paal-Knorr synthesis or a Gewald reaction . The piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with oxygen and sulfur atoms respectively . The piperidine is a six-membered ring containing nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The furan and thiophene rings, for example, are aromatic and might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide and methanesulfonyl groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Photooxygenation and Synthesis of γ-Hydroxybutenolides
A study by Kotzabasaki, Vassilikogiannakis, and Stratakis (2016) demonstrated the use of 2-thiophenyl-substituted furans, which are structurally related to the compound , in the photooxygenation process. This process led to the efficient synthesis of γ-hydroxybutenolides, highlighting its potential in organic synthesis and chemical transformations (Kotzabasaki et al., 2016).
Application in Dye-Sensitized Solar Cells
The compound's structural analogs were used in a study by Se Hun Kim et al. (2011) for their application in dye-sensitized solar cells. They found that derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating its utility in renewable energy technologies (Se Hun Kim et al., 2011).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds structurally similar to the one , such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Their research contributes to the understanding of the chemical properties and potential applications of such compounds in various organic reactions (Aleksandrov & El’chaninov, 2017).
Pharmaceutical Applications
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, demonstrating their potential as antibacterial agents. This indicates the relevance of similar compounds in developing new pharmaceuticals (Siddiqa et al., 2022).
Influenza Virus Inhibition
Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives, including those structurally related to the queried compound, as potent inhibitors of the influenza A H5N1 virus. This highlights its potential application in antiviral drug development (Yongshi et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-25-11-14)15-3-2-9-24-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFHQJFSXHNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

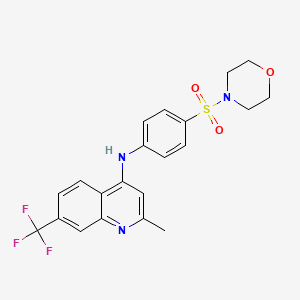
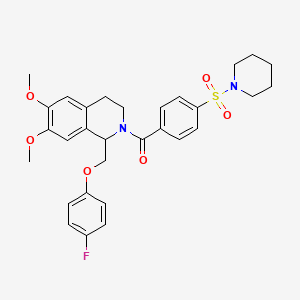


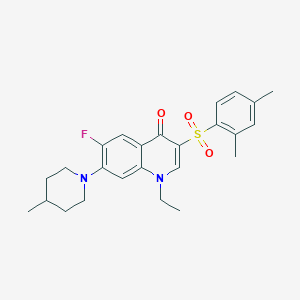
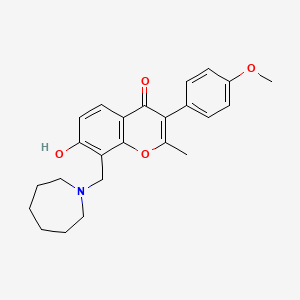

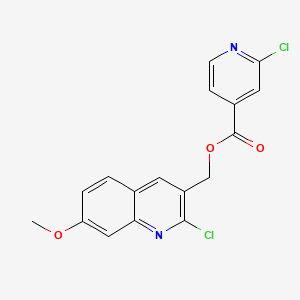
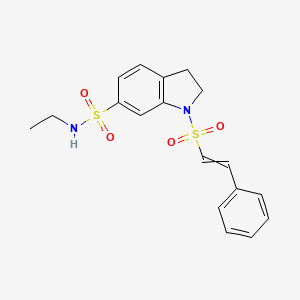
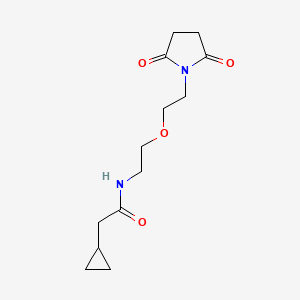
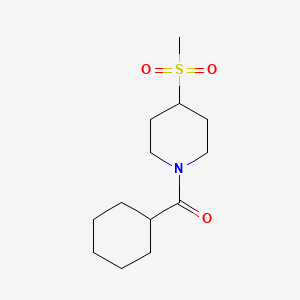
![N-[(2-methoxyphenyl)methyl]aminosulfonamide](/img/structure/B2582582.png)
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)